molecular formula C13H13NO3 B6367560 3-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261915-36-9

3-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367560
CAS RN: 1261915-36-9
M. Wt: 231.25 g/mol
InChI Key: FLUDWLPRJJJXNV-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, commonly referred to as DMPH, is a chemical compound that has a wide range of applications in scientific research. It is a stable, non-toxic, and relatively inexpensive compound that can be used in a variety of laboratory experiments.

Scientific Research Applications

DMPH is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a building block for the synthesis of other compounds, such as drugs and pharmaceuticals. In addition, it is used as a reagent for the synthesis of various other compounds, such as polymers, dyes, and pigments. DMPH is also used in the study of enzyme kinetics, as well as in the study of drug metabolism and drug-drug interactions.

Mechanism of Action

The exact mechanism of action of DMPH is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, and inhibition of these enzymes can lead to increased levels of certain drugs in the body. In addition, DMPH has been shown to act as an antioxidant, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
DMPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, it has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Finally, DMPH has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The main advantages of using DMPH in laboratory experiments are its stability, non-toxicity, and low cost. It is also relatively easy to synthesize, making it a convenient reagent for use in experiments. However, DMPH does have some limitations. It is not water-soluble, so it must be used in an organic solvent. In addition, it is not as potent as some other compounds, so it may not be suitable for use in some experiments.

Future Directions

There are many potential future directions for research involving DMPH. One possible direction is to further investigate its mechanism of action and its effects on enzyme activity. In addition, further research could be done to explore the potential therapeutic effects of DMPH, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, research could be done to explore the potential applications of DMPH in the synthesis of other compounds, such as drugs and pharmaceuticals.

Synthesis Methods

DMPH is synthesized through a reaction between 2,4-dimethoxyphenol and 2-hydroxy-pyridine in the presence of an acid catalyst. This reaction proceeds in two steps. First, 2,4-dimethoxyphenol is reacted with the acid catalyst to form a carbocation intermediate. This intermediate then reacts with 2-hydroxy-pyridine to form the desired product, DMPH. This reaction is typically carried out in an organic solvent, such as ethanol or methanol, and can be completed in a few hours.

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-9-5-6-10(12(8-9)17-2)11-4-3-7-14-13(11)15/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUDWLPRJJJXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CNC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682942
Record name 3-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one

CAS RN

1261915-36-9
Record name 3-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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